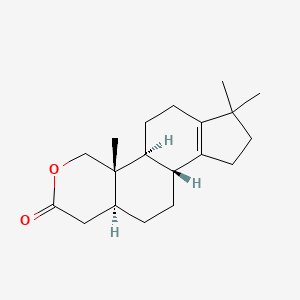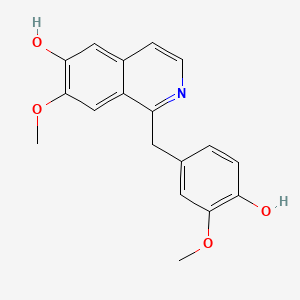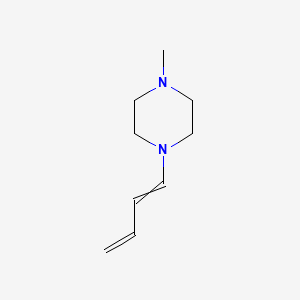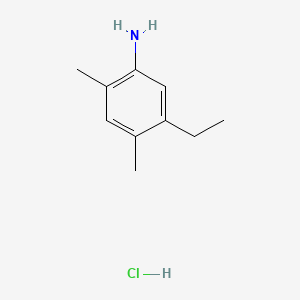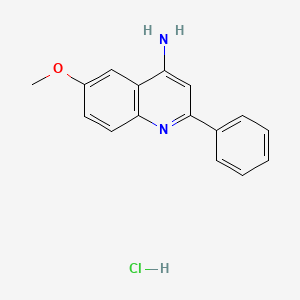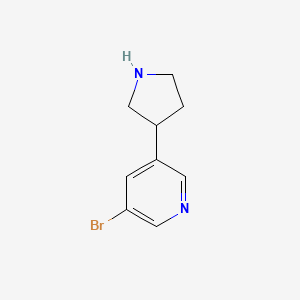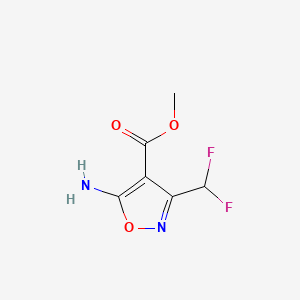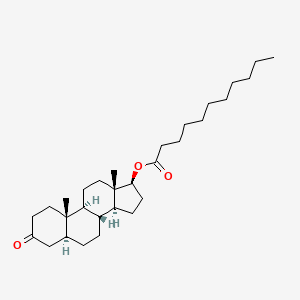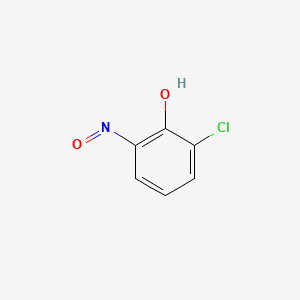
Phenol, 2-chloro-6-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-chloro-6-nitroso- is an organic compound characterized by the presence of both chloro and nitroso functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-chloro-6-nitroso- typically involves the nitrosation of 2-chlorophenol. One common method is the reaction of 2-chlorophenol with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group at the ortho position relative to the hydroxyl group. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of Phenol, 2-chloro-6-nitroso- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-chloro-6-nitroso- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.
Major Products:
Oxidation: 2-Chloro-6-nitrophenol.
Reduction: 2-Chloro-6-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-chloro-6-nitroso- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-chloro-6-nitroso- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.
Comparison with Similar Compounds
- 2-Chloro-5-nitrosophenol
- 4-Chloro-2-nitrosophenol
- 2-Nitrosophenol
Comparison: Phenol, 2-chloro-6-nitroso- is unique due to the specific positioning of the chloro and nitroso groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Properties
CAS No. |
132215-35-1 |
|---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.553 |
IUPAC Name |
2-chloro-6-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-5(8-10)6(4)9/h1-3,9H |
InChI Key |
QDPWCXIQZJHQEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)O)N=O |
Synonyms |
Phenol, 2-chloro-6-nitroso- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


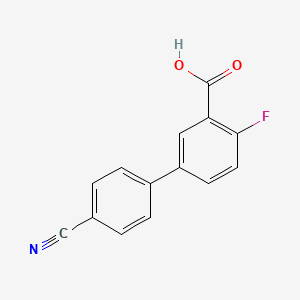

![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)
